
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide” is a compound that contains a fluorophenyl group and an imidazole ring. It’s part of a class of compounds that have shown potential in various biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of pyrazoline, a related compound, was performed via a one-pot three-component reaction under microwave irradiation. This was followed by oxidative aromatization of pyrazoline to form the pyrazole .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, HR-MS, 1D and 2D NMR . These techniques provide information about the functional groups present in the molecule and their spatial arrangement.Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and diverse. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area can be computed .Applications De Recherche Scientifique
Radiolabelled Antagonist for Imaging
- Development of [11C]L-159,884 : This compound, a radiolabelled nonpeptide angiotensin II antagonist, is useful for imaging angiotensin II, AT1 receptors. It's prepared by C-11 methylation and purified by semi-preparative reverse-phase HPLC, indicating its application in advanced biochemical imaging (Hamill et al., 1996).
Potential Antipsychotic Agents
- 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols Series : This research highlights the synthesis and evaluation of a series of compounds including ones with similar structural features to the specified compound. They were found to have an antipsychotic-like profile in behavioral animal tests, indicating their potential as novel antipsychotic agents (Wise et al., 1987).
GPIIb/IIIa Integrin Antagonists
- Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate : This compound is a potent, orally active fibrinogen receptor antagonist, suggesting applications in antithrombotic treatment. It highlights the therapeutic potential of compounds with similar structural frameworks (Hayashi et al., 1998).
Anticancer Agents
- Synthesis of New Benzothiazole Acylhydrazones : Research involving the synthesis of derivatives similar to the specified compound reveals their potential as anticancer agents. The study includes evaluating their effects against various cancer cell lines, indicating a significant role in cancer treatment (Osmaniye et al., 2018).
Cardiac Electrophysiological Activity
- N-Substituted Imidazolylbenzamides or Benzene-Sulfonamides : These compounds, including ones structurally related to the specified compound, have been explored for their cardiac electrophysiological activity. They show potential as class III agents for treating arrhythmias (Morgan et al., 1990).
Antianxiety Agent
- Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine : This compound is synthesized as a central benzodiazepine receptor ligand and tested for its potential as an antianxiety agent. It exhibits high affinity for receptors and demonstrates effectiveness in animal models of anxiety (Anzini et al., 2008).
Benzodiazepine Receptor Imaging
- Synthesis and Evaluation of Substituted [18F]imidazo[1,2-a]pyridines : Research on compounds with similar structure for benzodiazepine receptor imaging via positron emission tomography suggests applications in studying peripheral benzodiazepine receptors in neurodegenerative disorders (Fookes et al., 2008)
Anticonvulsant Development
- Development of Quality Control Methods for Promising Anticonvulsant : This study focuses on developing quality control techniques for an anticonvulsant derivative, indicating the compound's potential in treating seizure disorders (Sych et al., 2018).
Oral Antihypertensive Agents
- Nonpeptide Angiotensin II Receptor Antagonists : Research on a series of N-(biphenylylmethyl)imidazoles, which are nonpeptide angiotensin II receptor antagonists, indicates the significance of similar compounds in developing oral antihypertensive drugs (Carini et al., 1991).
Corrosion Inhibitors
- Halogen-Substituted Imidazoline Derivatives as Corrosion Inhibitors : The study demonstrates the use of novel imidazoline derivatives as effective corrosion inhibitors, suggesting applications in material science and industrial processes (Zhang et al., 2015).
Propriétés
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-13-9-14(2)11-16(10-13)19(25)22-7-8-26-20-23-12-18(24-20)15-3-5-17(21)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJPGXAWOXWFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

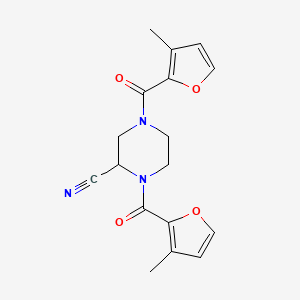
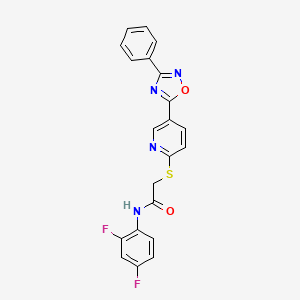

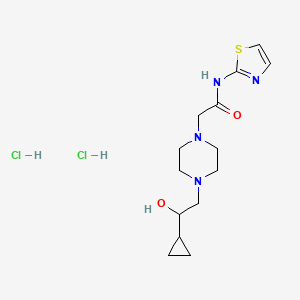
![(E)-methyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2989317.png)
![Phenylmethyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B2989319.png)

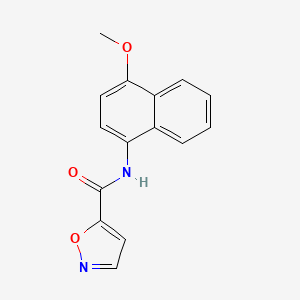
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2989322.png)

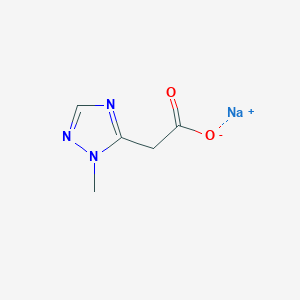
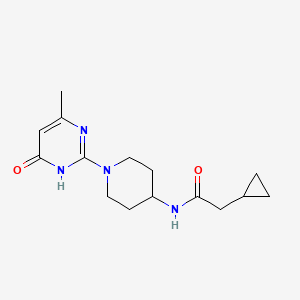
![1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane](/img/structure/B2989327.png)
![4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2989330.png)